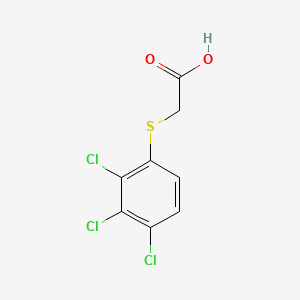
((2,3,4-Trichlorophenyl)thio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2,3,4-Trichlorophenyl)thio)acetic acid is a useful research compound. Its molecular formula is C8H5Cl3O2S and its molecular weight is 271.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
Research has indicated that compounds similar to ((2,3,4-Trichlorophenyl)thio)acetic acid exhibit significant anti-inflammatory properties. For instance, a study highlighted the synthesis of novel thioacetic acids that demonstrated promising anti-inflammatory activity comparable to standard medications like sodium diclofenac. The mechanism involves inhibition of pro-inflammatory cytokines and mediators, making these compounds potential candidates for developing new anti-inflammatory drugs .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of thioacetic acids. Compounds derived from this compound have been investigated for their efficacy against various bacterial strains. In one study, derivatives of thioacetic acids were synthesized and screened for antibacterial and antifungal activities, showing promising results against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .
Herbicide Development
The compound's structure suggests potential applications in herbicide formulation. Research has focused on the synthesis of herbicidal agents based on thioacetic acids that can selectively target weed species while minimizing harm to crops. The chlorinated phenyl group may enhance the herbicidal activity by disrupting metabolic pathways in target plants .
Pesticide Formulations
Additionally, this compound can be explored as an active ingredient in pesticide formulations. Its ability to interact with biological systems can be leveraged to create effective pest control solutions that are less harmful to non-target organisms compared to traditional pesticides .
Chemical Characteristics
- Molecular Weight : 271.55 g/mol
- Molecular Formula : C8H5Cl3O2S
- Purity : Typically around 95%
These properties make this compound a suitable candidate for various synthetic applications in laboratories.
Case Studies
Eigenschaften
CAS-Nummer |
71965-10-1 |
|---|---|
Molekularformel |
C8H5Cl3O2S |
Molekulargewicht |
271.5 g/mol |
IUPAC-Name |
2-(2,3,4-trichlorophenyl)sulfanylacetic acid |
InChI |
InChI=1S/C8H5Cl3O2S/c9-4-1-2-5(8(11)7(4)10)14-3-6(12)13/h1-2H,3H2,(H,12,13) |
InChI-Schlüssel |
WYGFOYJKRHDDBG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1SCC(=O)O)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1SCC(=O)O)Cl)Cl)Cl |
Key on ui other cas no. |
71965-10-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















